N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 3-chloro-2-methylphenyl group and two amino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Corticosteroid 11-beta-dehydrogenase isozyme 1 in humans . These enzymes play crucial roles in bacterial fatty acid synthesis and steroid hormone biosynthesis, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may inhibit the activity of its target enzymes, leading to disruption of essential biochemical processes .
Biochemical Pathways
The compound’s interaction with its targets can affect multiple biochemical pathways. For instance, inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] can disrupt fatty acid synthesis in bacteria, affecting their growth and survival . Similarly, inhibition of Corticosteroid 11-beta-dehydrogenase isozyme 1 can alter steroid hormone levels in humans, potentially affecting a range of physiological processes .
Pharmacokinetics
Similar compounds have been shown to have variable absorption and distribution profiles, protein binding characteristics, and routes of elimination .
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on its specific targets and the biochemical pathways it affects. Potential effects could include disruption of bacterial growth and survival, alteration of steroid hormone levels, and potential impacts on human health and disease .
Biochemical Analysis
Biochemical Properties
N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of certain enzymes, such as urease, which is responsible for the hydrolysis of urea into ammonia and carbon dioxide . The compound’s interaction with urease involves binding to the enzyme’s active site, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of ammonia, which is beneficial in reducing the formation of kidney stones and other related conditions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to alter the expression of genes involved in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as urease, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged changes in gene expression, leading to lasting effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing inflammation and inhibiting urease activity . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to inhibit key metabolic enzymes, leading to changes in metabolic flux and alterations in metabolite levels . For example, its inhibition of urease affects the urea cycle, resulting in decreased ammonia production and altered nitrogen metabolism . Additionally, this compound can interact with other metabolic enzymes, influencing pathways related to energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific tissues . This distribution pattern is crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloro-2-methylaniline with cyanuric chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetone or dichloromethane. The reaction proceeds through nucleophilic substitution, where the amino group of 3-chloro-2-methylaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the desired triazine derivative.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The triazine ring can be reduced to form dihydrotriazine derivatives under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used to oxidize the compound. The reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions. These reactions are conducted in inert solvents like tetrahydrofuran or ether under an inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are substituted triazine derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: The major products are N-oxides or other oxidized forms of the triazine derivative.
Reduction Reactions: The major products are dihydrotriazine derivatives with reduced triazine rings.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide
- 3-chloro-2-methylphenylthiourea
Uniqueness
N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c1-6-7(11)3-2-4-8(6)15-10-14-5-13-9(12)16-10/h2-5H,1H3,(H3,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGUTRJUZSEQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424201 | |
Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879624-53-0 | |
Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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